5-cyano-2-fluoropyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1334722-34-7 |
|---|---|
Molecular Formula |
C7H3FN2O2 |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
5-cyano-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |
InChI Key |
GTMGJUBJMPZIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyano 2 Fluoropyridine 3 Carboxylic Acid and Its Precursors
Strategies for Pyridine (B92270) Core Construction
The formation of the central pyridine ring is a critical first step, with various methods available to chemists. These can be broadly categorized into cyclization reactions and multi-component reactions, each offering distinct advantages in terms of efficiency and substrate scope.
Cyclization Reactions and Ring-Closure Approaches to Fluorinated Cyanopyridines
The construction of the pyridine skeleton often relies on intramolecular cyclization reactions of appropriately substituted acyclic precursors. A notable example involves the Thorpe-Ziegler intramolecular cyclization. This method has been successfully employed in the synthesis of substituted 3-aminothieno[2,3-b]pyridines, which can be further elaborated. The process typically starts with the cyclization of substituted 3-cyano-2-[(organylsulfinyl)methylthio]pyridines. researchgate.net
Another powerful approach is the Dieckmann-type cyclization. This has been utilized in the synthesis of 1,8-naphthyridine (B1210474) derivatives, starting from 2,6-dichloro-5-fluoronicotinic acid derivatives. researchgate.net These examples highlight the versatility of cyclization strategies in accessing complex heterocyclic systems.
Furthermore, a process for preparing 2,6-dihydroxy-3-cyano-5-fluoropyridine involves the reaction of ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) with sodium methoxide (B1231860), followed by the addition of acetoacetamide. google.com This demonstrates a condensation-cyclization sequence to build the desired pyridine ring.
Multi-Component Reactions for Substituted Pyridine Synthesis
Multi-component reactions (MCRs) have gained significant traction as they allow for the rapid and efficient assembly of complex molecules from simple starting materials in a single pot. rsc.orgwhiterose.ac.ukrsc.orgacsgcipr.org This approach is highly valued for its atom economy and operational simplicity. acsgcipr.org
Several named reactions fall under this category, including the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke pyridine syntheses. acsgcipr.org These MCRs typically involve the condensation of aldehydes, ketones, or their derivatives with a nitrogen source and other reactive synthons to construct the pyridine ring. rsc.orgacsgcipr.org For instance, a facile one-pot synthesis of substituted pyridines has been developed using 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521). rsc.org Similarly, the synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives can be achieved through a three-component condensation of an aldehyde, malononitrile, and thiophenol. tandfonline.com
The use of nanocatalysts, such as hydrotalcite-lanthanum, has been shown to enhance the efficiency of these MCRs, leading to excellent yields and allowing for catalyst recyclability. tandfonline.com
Functional Group Introduction and Interconversion Pathways
Once the pyridine core is established, the next critical phase is the introduction and manipulation of functional groups to arrive at the target molecule, 5-cyano-2-fluoropyridine-3-carboxylic acid. Regioselective fluorination is a particularly important and challenging step.
Regioselective Fluorination of Pyridine Systems
The introduction of a fluorine atom at a specific position on the pyridine ring requires careful consideration of the electronic properties of the ring and the choice of fluorinating agent.
Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing fluorine onto an aromatic ring. nih.govacs.orgmdpi.com In this reaction, a nucleophilic fluoride (B91410) source displaces a suitable leaving group, such as a halogen or a nitro group, on the pyridine ring. epa.govakjournals.com The efficiency of SNAr reactions is highly dependent on the electronic nature of the pyridine ring; electron-withdrawing groups generally facilitate the substitution. uoanbar.edu.iq
The reactivity of halopyridines in SNAr reactions follows the trend F > Cl > Br > I, meaning that 2-fluoropyridines are generally more reactive towards nucleophilic substitution than their chloro counterparts. nih.govacs.org This high reactivity can be harnessed for subsequent functionalization after the initial fluorination step. nih.govorgsyn.org
For the synthesis of 3-cyano-2-fluoropyridines, nucleophilic substitution of a leaving group at the 2-position with potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (Bu4NF) in polar aprotic solvents like DMF or DMSO has been reported. researchgate.net The choice of leaving group is critical, with the ionic tetrahydrothiophenium fragment being particularly effective. researchgate.net
The use of pyridine N-oxides can also facilitate nucleophilic fluorination, especially at the meta position, which is typically challenging to access. snmjournals.org For instance, [18F]3-fluoro-4-aminopyridine has been synthesized by direct nucleophilic fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide. snmjournals.org
| Precursor | Reagent | Product | Yield | Reference |
| 3-Methoxy-2-nitropyridine | [18F]Fluoride | 3-Methoxy-2-[18F]fluoropyridine | 70-89% | epa.govakjournals.com |
| 3-Methyl-2-nitropyridine | [18F]Fluoride | 3-Methyl-2-[18F]fluoropyridine | 70-89% | epa.govakjournals.com |
| 3-Bromo-4-nitropyridine N-oxide | [18F]Fluoride | [18F]3-Fluoro-4-nitropyridine | 25 ± 4% | snmjournals.org |
| 5-Bromo-3-fluoro-pyridine-2-carboxylic acid amide | POCl3, NaHCO3 | 5-Bromo-2-cyano-3-fluoropyridine | 73% | chemicalbook.com |
Electrophilic fluorination offers an alternative pathway to introduce fluorine onto the pyridine ring. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are commonly used for this purpose. wikipedia.orgnih.govacs.org The regioselectivity of electrophilic fluorination is influenced by the substituent pattern on the pyridine ring. nih.gov
Metal-mediated fluorination reactions have also emerged as powerful tools. acs.org Silver(II) fluoride (AgF2) has been shown to be a safe and effective reagent for the site-selective fluorination of C-H bonds in pyridines and diazines, typically occurring at the position adjacent to the nitrogen atom. nih.gov These reactions often proceed under mild conditions, at ambient temperature, and with high selectivity. nih.govorgsyn.org
Copper-mediated fluoro-deamination, a variation of the Sandmeyer reaction, provides a method to synthesize fluorinated aromatic compounds directly from anilines. nih.gov This has been successfully applied to the synthesis of various fluoroarenes. nih.gov
Furthermore, rhodium(III)-catalyzed C-H functionalization has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
| Substrate | Fluorinating Agent | Product | Selectivity | Reference |
| 2-Aminopyridines | Selectfluor | Fluorinated 2-aminopyridines | High regioselectivity | nih.gov |
| Pyridin-2(1H)-ones | Selectfluor | Fluorinated pyridin-2(1H)-ones | High regioselectivity | nih.gov |
| Imidazo[1,2-a]pyridines | Selectfluor | 3-Fluorinated imidazo[1,2-a]pyridines | Regioselective | acs.org |
| Pyridines/Diazines | AgF2 | Fluorinated pyridines/diazines | Exclusive selectivity for fluorination adjacent to nitrogen | nih.gov |
Cyano Group Introduction and Chemical Transformations
The incorporation of the cyano group at the C5 position of the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved through various nitrile formation reactions from diverse precursors, followed by subsequent chemical conversions.
Nitrile Formation from Various Precursors
The synthesis of cyanopyridines can be approached through several established chemical routes. A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. For instance, 2-chloropyridines can be converted to 2-cyanopyridines in good yields using a cyanide source in a polar solvent, a process that is applicable to industrial-scale production. google.com The reaction often employs an activating agent, such as a compound containing a nucleophilic tertiary nitrogen, and can proceed with relatively inexpensive chloro-compounds. google.com Another method involves the dehydration of a pyridine carboxamide. For example, 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide can be treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 5-bromo-3-fluoro-pyridine-2-carbonitrile. chemicalbook.com
Ammoxidation of alkyl-substituted pyridines is another significant industrial method for producing cyanopyridines. google.comgoogleapis.com This process typically involves the gas-phase reaction of a methylpyridine with ammonia (B1221849) and oxygen over a catalyst, such as a vanadium-titanium-zirconium oxide system, at high temperatures. google.comgoogleapis.comchemicalbook.com
More recent methodologies focus on the direct C-H cyanation of the pyridine ring. One such approach involves a tandem process where an in situ generated dihydropyridine (B1217469) reacts with an electrophilic cyano-reagent. researchgate.net This method allows for C3-selective cyanation and is suitable for late-stage functionalization. researchgate.net Additionally, iron-catalyzed oxidative cyanation has been reported, using an organic nitrile source like 2-pyridylacetonitrile (B1294559) under an oxygen atmosphere. rsc.org
| Precursor Type | Reagents & Conditions | Product | Key Features |
| Halogenated Pyridine | Metal cyanide (e.g., CuCN, NaCN), polar solvent (e.g., DMF, DMSO) google.com | Cyanopyridine | Substitution of halogen with cyano group. google.com |
| Pyridine Carboxamide | Dehydrating agent (e.g., POCl₃), reflux chemicalbook.com | Cyanopyridine | Dehydration of primary amide to nitrile. chemicalbook.com |
| Alkylpyridine | NH₃, O₂, catalyst (e.g., V₂O₅/TiO₂), high temp (e.g., 330-450 °C) chemicalbook.com | Cyanopyridine | Ammoxidation of the alkyl group. chemicalbook.com |
| Pyridine | Borane catalyst, electrophilic CN source researchgate.net | C3-Cyanopyridine | Tandem hydroboration/cyanation sequence. researchgate.net |
Conversions of Cyano to Carboxylic Acid Functionality via Hydrolysis
The nitrile group is a versatile precursor to a carboxylic acid through hydrolysis. This transformation is a key step in synthesizing pyridine carboxylic acids from cyanopyridine intermediates. The hydrolysis can be performed under either acidic or alkaline conditions. google.com
In an alkaline hydrolysis, a 2-cyanopyridine (B140075) can be treated with an aqueous base, such as sodium hydroxide, often with heating to drive the reaction to completion. google.com Following the hydrolysis, acidification of the reaction mixture precipitates the pyridine carboxylic acid product. google.com For example, 2-cyanopyridine is hydrolyzed with 30% sodium hydroxide, followed by neutralization with hydrochloric acid to a pH of 2.5, yielding 2-pyridine carboxylic acid. google.com
Acid-catalyzed hydrolysis is also effective. Concentrated sulfuric acid can be used to convert a nitrile to a carboxylic acid, often via an intermediate amide. For instance, 2,6-dichloro-3-cyano-5-fluoropyridine can be hydrolyzed to the corresponding nicotinic acid by heating with sulfuric acid. google.com
Carboxylic Acid Group Incorporation and Derivatization
The introduction of the carboxylic acid moiety at the C3 position is another cornerstone of the synthesis. This can be achieved either through direct carboxylation or by converting a precursor functional group.
Direct Carboxylation Methods
Direct carboxylation of a pre-formed pyridine ring, while challenging, represents an atom-economical approach. Research into carboxylation reactions is ongoing, with enzymatic and electrochemical methods showing promise. For example, certain enzymes from the UbiD family of decarboxylases have been shown to catalyze the reverse reaction, the carboxylation of aromatic compounds, at elevated CO₂ levels. nih.gov While this has been demonstrated on substrates like 2-furoic acid, the principle could potentially be applied to functionalized pyridines. nih.gov
Electrochemical methods also offer a pathway for carboxylation. The electrochemical carboxylation of α-fluoroalkyl cyclopropanes with CO₂ has been reported, demonstrating the formation of a carboxylic acid group through the cleavage of C-C and C-F bonds. rsc.org Such novel strategies could inspire future routes for the direct carboxylation of complex heterocyclic systems.
Hydrolysis of Nitrile or Ester Precursors to Carboxylic Acids
A more conventional and widely practiced method for installing the carboxylic acid group is through the hydrolysis of a stable precursor, most commonly a nitrile or an ester. As detailed in section 2.2.2.2, the hydrolysis of a cyano group at the desired position is a robust and high-yielding method to obtain the carboxylic acid. google.com
Alternatively, the synthesis can proceed through a pyridine-3-carboxylate ester intermediate. The ester group can be introduced during the construction of the pyridine ring or by subsequent functionalization. This ester then serves as a precursor to the final carboxylic acid via hydrolysis. This reaction is typically carried out under acidic or basic conditions. For example, nicotinic acid esters can be hydrolyzed with a mineral acid to yield the free nicotinic acid. google.com This two-step approach—installing an ester and then hydrolyzing it—is a fundamental strategy in organic synthesis that allows for milder reaction conditions and purification options compared to carrying a free carboxylic acid through a multi-step sequence.
Optimization of Reaction Conditions and Process Development
The development of an efficient and scalable synthesis for this compound requires careful optimization of reaction conditions. Key areas of focus include improving yields, minimizing byproducts, and ensuring the economic viability of the process.
For reactions involving nucleophilic substitution to introduce the fluorine or cyano groups, the choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are often effective. researchgate.net The selection of the fluorinating agent (e.g., KF, Bu₄NF) or cyanating agent and the reaction temperature are also crucial parameters to optimize for maximizing yield and minimizing side reactions. google.comresearchgate.net
In multi-step syntheses, developing one-pot or tandem reactions can significantly improve process efficiency by reducing the number of workup and purification steps. researchgate.net For industrial applications, the cost of starting materials is a major consideration. Processes that utilize inexpensive precursors, such as 2-chloropyridines instead of the more expensive 2-bromopyridines, are preferred. google.com Furthermore, the use of recyclable reagents, such as activating agents in cyanation reactions, can reduce costs and waste. google.com
Catalyst development is central to optimization, particularly for ammoxidation and cross-coupling reactions. For the ammoxidation of alkylpyridines, the composition of the metal oxide catalyst and the reaction temperature are fine-tuned to achieve high conversion and selectivity for the desired cyanopyridine. googleapis.comchemicalbook.com In modern synthetic chemistry, the optimization of reaction parameters is often guided by Design of Experiments (DoE) principles to systematically explore the effects of multiple variables, such as temperature, concentration, and catalyst loading, on the reaction outcome. nih.gov
Solvent Effects and Catalysis in Synthetic Routes
The introduction of fluorine and cyano groups onto the pyridine ring, as well as the formation of the carboxylic acid moiety, is highly dependent on the solvent and catalytic system employed. The synthesis often proceeds via functional group interconversion on a pre-formed pyridine ring.
A common strategy for introducing a fluorine atom at the 2-position of a pyridine ring is through nucleophilic aromatic substitution of a suitable leaving group. The choice of solvent is critical in this step. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1-methyl-2-pyrrolidinone (B7775990) (NMP) are frequently utilized. researchgate.netchemicalbook.com These solvents are effective at solvating the cation of the fluoride salt (e.g., potassium fluoride, KF) and enhancing the nucleophilicity of the fluoride anion. For instance, the synthesis of 2-cyano-3-fluoropyridine (B1310978) from 2-cyano-3-chloropyridine has been achieved using potassium fluoride in NMP. chemicalbook.com In the synthesis of 3-cyano-2-fluoropyridines, KF or tetrabutylammonium fluoride (Bu4NF) in DMF or DMSO have proven effective. researchgate.net
The formation of the pyridine ring itself, which can be a precursor to the final compound, is also heavily influenced by the solvent. For example, the synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine, a potential precursor, can be accomplished through a condensation reaction in a nonpolar solvent like toluene, using a strong base such as sodium methoxide or sodium hydride. google.com In this case, the nonpolar solvent facilitates the cyclization reaction. For the synthesis of 2-amino-3-cyanopyridines, another class of potential precursors, solvent-free conditions under microwave irradiation have been shown to be highly efficient. rsc.orgsemanticscholar.org
Catalysts play a multifaceted role in these synthetic pathways. In the fluorination step, while not a catalyst in the traditional sense, the choice of fluoride source can be considered catalytic in nature. Phase-transfer catalysts are sometimes employed to facilitate the transfer of the fluoride ion from a solid or aqueous phase to the organic phase where the reaction occurs. For the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, heterogeneous catalysts like the nanostructured diphosphate (B83284) Na2CaP2O7 have been used effectively under solvent-free conditions. mdpi.com In other reactions, such as the dehydration of an amide to a nitrile, reagents like phosphorus oxychloride (POCl₃) in a solvent like dichloromethane (B109758) are used. chemicalbook.com
The hydrolysis of a cyano group at the 3-position to form the carboxylic acid is typically achieved under acidic conditions, for example, by heating with concentrated sulfuric acid. google.com The solvent in this case is the acid itself, which also acts as the catalyst.
Table 1: Solvent and Catalyst Effects in the Synthesis of Precursors for this compound
| Reaction Type | Precursor/Target | Solvent(s) | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Nucleophilic Fluorination | 3-Cyano-2-fluoropyridines | DMF, DMSO | KF or Bu4NF | researchgate.net |
| Nucleophilic Fluorination | 2-Cyano-3-fluoropyridine | 1-Methyl-2-pyrrolidinone (NMP) | Potassium Fluoride (KF) | chemicalbook.com |
| Ring Formation (Condensation) | 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Toluene, Methanol | Sodium Methoxide or Sodium Hydride | google.com |
| Multicomponent Reaction | 2-Amino-3-cyanopyridines | Solvent-free | Nanostructured Diphosphate Na2CaP2O7 | mdpi.com |
| Nitrile Formation (Dehydration) | 5-Bromo-2-cyano-3-fluoropyridine | Dichloromethane (CH2Cl2) | Phosphorus Oxychloride (POCl3) | chemicalbook.com |
| Nitrile Hydrolysis | 2,6-Dichloro-5-fluoronicotinic acid | Concentrated Sulfuric Acid | Sulfuric Acid | google.com |
Yield Enhancement and Selectivity Control
Achieving high yields and controlling the regioselectivity of reactions are critical challenges in the synthesis of highly substituted pyridines. The electronic nature and steric hindrance of the substituents on the pyridine ring play a significant role in directing incoming functional groups.
In the nucleophilic substitution to introduce fluorine, the nature of the leaving group is a key factor for yield enhancement. Research on the synthesis of 3-cyano-2-fluoropyridines has shown that an ionic tetrahydrothiophenium fragment is a more effective leaving group than a methanesulfonyl moiety, which in turn is more effective than bromide or chloride ions. researchgate.net This hierarchy of leaving group ability directly impacts the yield of the fluorinated product.
The specific reaction conditions, including temperature and reaction time, must be carefully optimized to maximize yield and minimize side product formation. For example, the synthesis of 2-cyano-3-fluoropyridine from its chloro-analogue in NMP with KF was heated at reflux for 18 hours to achieve a 50% yield. chemicalbook.com In another instance, the synthesis of 5-bromo-2-fluoro-4-picoline in dichloromethane resulted in a high yield of 84.5% after purification by recrystallization. google.com
For multicomponent reactions, such as those used to prepare 2-amino-3-cyanopyridine precursors, the use of specific catalysts and optimized conditions can lead to excellent yields. The use of a nanostructured diphosphate catalyst under solvent-free conditions at 80°C has been reported to produce a range of 2-amino-3-cyanopyridine derivatives in yields between 84% and 94%. mdpi.com The use of microwave irradiation in solvent-free conditions has also been highlighted as a method to improve yields and significantly reduce reaction times compared to conventional heating methods. rsc.orgsemanticscholar.org
Selectivity is a major consideration when multiple reactive sites are present on the pyridine ring. The introduction of the cyano group at the 5-position, the fluorine at the 2-position, and the carboxylic acid at the 3-position requires a synthetic strategy that allows for the selective functionalization of each position. This is often achieved by using starting materials where these positions are already differentiated by other functional groups that can be converted to the desired ones in subsequent steps. For example, the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine and its subsequent selective hydrolysis to 2,6-dichloro-5-fluoronicotinic acid demonstrates a pathway where the cyano group at the 3-position is converted to a carboxylic acid while the chloro groups remain, which could then potentially be modified. google.com
Table 2: Yields of Synthesized Precursors and Related Compounds
| Compound | Synthetic Method | Yield | Reference |
|---|---|---|---|
| 2-Cyano-3-fluoropyridine | From 2-cyano-3-chloropyridine with KF in NMP | 50% | chemicalbook.com |
| 5-Bromo-2-fluoro-4-picoline | From the corresponding amino picoline | 84.5% | google.com |
| 2-Amino-3-cyanopyridine derivatives | Multicomponent reaction with Na2CaP2O7 catalyst (solvent-free) | 84-94% | mdpi.com |
| 5-Bromo-2-cyano-3-fluoropyridine | Dehydration of the corresponding amide with POCl3 | 73% | chemicalbook.com |
Chemical Reactivity and Mechanistic Insights of 5 Cyano 2 Fluoropyridine 3 Carboxylic Acid
Pyridine (B92270) Ring Reactivity and Substitution Patterns
The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents—the electron-withdrawing cyano and carboxylic acid groups, and the electronegative fluorine atom.
Nucleophilic Reactivity at Fluorine-Substituted Positions
The fluorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the high electronegativity of fluorine, which makes the corresponding carbon atom electron-deficient and a prime target for nucleophiles. Studies on analogous 2-fluoropyridines have shown that they are considerably more reactive towards nucleophiles than their chloro-substituted counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This heightened reactivity allows for SNAr reactions to proceed under milder conditions, which is advantageous when working with complex molecules. nih.gov
The presence of electron-withdrawing groups, such as the cyano and carboxylic acid groups in 5-cyano-2-fluoropyridine-3-carboxylic acid, is expected to further activate the ring for nucleophilic attack. The cyano group at the 5-position, in particular, enhances the rate of nucleophilic substitution at the 2-position through its inductive effect. researchgate.net This is a general trend observed for most 5-substituents on 2-halopyridines. researchgate.net
A variety of nucleophiles can be employed to displace the fluorine atom, including amines, alkoxides, and sulfur nucleophiles, leading to a diverse array of substituted pyridine derivatives. For example, the reaction of 2-fluoropyridine with amines like t-butylamine and diethylamine (B46881) results in the formation of 2-alkylaminopyridines. psu.edu
Electrophilic Reactivity on the Pyridine Nucleus
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The presence of additional deactivating groups, the cyano and carboxylic acid moieties, further diminishes its reactivity. In general, electrophilic substitution on the pyridine ring, when it does occur, is directed to the meta-position (C-3 and C-5) relative to the ring nitrogen. youtube.com
However, the directing effects of the existing substituents on this compound must be considered. Both the cyano and carboxylic acid groups are meta-directing. The fluorine atom is an ortho-, para-director, but its activating effect is weak. Therefore, predicting the precise location of electrophilic attack is complex and would depend on the specific reaction conditions and the nature of the electrophile. In highly deactivated systems, forcing conditions are often required for electrophilic substitution to proceed.
To enhance the reactivity of the pyridine ring towards electrophiles, one strategy is the formation of a pyridine N-oxide. wikipedia.orgwikipedia.org The N-oxide group is activating and directs incoming electrophiles to the ortho and para positions (C-2 and C-4). wikipedia.org Following the substitution reaction, the N-oxide can be removed by deoxygenation. wikipedia.org
Reductive and Oxidative Transformations of the Pyridine Ring
Oxidative Transformations The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using various oxidizing agents such as peroxy acids. wikipedia.orgwikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions as mentioned previously. wikipedia.org The N-oxidation of 3-substituted pyridines has been observed in vivo, leading to the formation of the corresponding N-oxides. nih.gov
Reductive Transformations The pyridine ring can be reduced, although this typically requires more forcing conditions than the reduction of the functional groups. Catalytic hydrogenation using metal catalysts like Raney nickel, palladium, or platinum can lead to the saturation of the pyridine ring, forming piperidine (B6355638) derivatives. wikipedia.org The specific conditions, including catalyst choice, solvent, pH, temperature, and hydrogen pressure, play a crucial role in the outcome of the reduction. wikipedia.org
Transformations of the Cyano Functional Group
The cyano group is a versatile functional handle that can be converted into other important chemical moieties.
Reduction to Amines or Aldehydes
Reduction to Amines The cyano group can be readily reduced to a primary amine (aminomethyl group). A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride to the carbon-nitrogen triple bond. libretexts.org Other reducing agents such as catalytic hydrogenation with Raney nickel or other metal catalysts can also be employed to achieve this reduction. wikipedia.orgyoutube.com The choice of catalyst is critical for selectively producing the primary amine and avoiding the formation of secondary and tertiary amines as byproducts. wikipedia.org Alternative reagents like diisopropylaminoborane (B2863991) have also been shown to reduce nitriles to primary amines. organic-chemistry.orgresearchgate.net
Reduction to Aldehydes Partial reduction of the cyano group to an aldehyde is a more delicate transformation. A widely used reagent for this purpose is diisobutylaluminum hydride (DIBAL-H) at low temperatures. wikipedia.orglibretexts.orgcommonorganicchemistry.com DIBAL-H delivers a single hydride to the nitrile, forming an imine intermediate which is then hydrolyzed upon aqueous workup to yield the aldehyde. wikipedia.orglibretexts.org Another method involves the use of Raney nickel in a buffered system, which has been successfully applied to the reduction of cyanopyridines to the corresponding aldehydes. researchgate.net The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, is another classical method for this conversion. wikipedia.org
Hydrolytic Pathways to Amides and Carboxylic Acids
The cyano group can be hydrolyzed to either an amide or a carboxylic acid depending on the reaction conditions. libretexts.orgchemguide.co.uk This hydrolysis can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com The final product is the free carboxylic acid, as any carboxylate formed would be protonated by the strong acid. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis In the presence of a base, such as sodium hydroxide (B78521), the nitrile is heated to induce hydrolysis. chemguide.co.uklibretexts.org The nucleophilic hydroxide ion attacks the electrophilic carbon of the nitrile. libretexts.org This pathway also proceeds via an amide intermediate. chemistrysteps.com The final product under basic conditions is the carboxylate salt. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. chemguide.co.uklibretexts.org
Cycloaddition and Condensation Reactions Involving the Nitrile
The nitrile functional group (C≡N) in this compound is a versatile handle for constructing more complex heterocyclic systems through cycloaddition and condensation reactions. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org
Cycloaddition Reactions: The nitrile group can participate as a 2π component in various cycloaddition reactions. A prominent example is the [2+2+2] cycloaddition with alkynes, often catalyzed by transition metals like cobalt, which serves as a direct and efficient route to forming highly substituted pyridine rings. rsc.org While specific examples with this compound are not prevalent in the literature, the general mechanism involves the formation of a metal-alkyne-nitrile complex that undergoes cyclization. Another pathway involves metal-free, formal [2+2+2] cycloadditions, where an unactivated nitrile can act as a dienophile in an intramolecular Diels-Alder reaction cascade. nih.gov Nitriles can also undergo [3+2] cycloaddition with 1,3-dipoles, such as 2-pyridylselenyl reagents, to form five-membered heterocycles like 1,2,4-selenadiazoles. mdpi.com
Condensation Reactions: The electrophilic nature of the nitrile carbon allows it to undergo condensation with various nucleophiles. libretexts.orgwikipedia.org For instance, nitriles react with compounds containing active methylene (B1212753) groups. These reactions are fundamental in heterocyclic synthesis, leading to the formation of diverse pyridine derivatives. nih.gov Condensation of nitriles with aminothiols is another key reaction, which can lead to the formation of nanoparticles for imaging applications. semanticscholar.org The reactivity in such condensations can be tuned by the electronic properties of the aromatic ring to which the nitrile is attached.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine ring is a primary site for a variety of classical transformations, including the formation of esters, amides, and acyl halides. These derivatives are often crucial intermediates in the synthesis of more complex molecules.
Esterification, Amidation, and Acyl Halide Formation
Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) by reacting it with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com Alternatively, condensation reactions using coupling agents can be employed. For instance, pyridine-3-carboxylic anhydride (B1165640) (3-PCA) has been shown to be an effective reagent for the preparation of various carboxylic esters under mild conditions. researchgate.netoup.com
Amidation: The formation of amides from the carboxylic acid is a critical transformation, often accomplished by first converting the acid to a more reactive species or by using coupling agents. Direct amidation can be achieved by heating the carboxylic acid with an amine, often requiring catalysts like boric acid derivatives to facilitate the dehydration. mdpi.comucl.ac.ukrsc.org A more common laboratory approach involves activating the carboxylic acid. This can be done by converting it to an acyl halide or by using a variety of coupling reagents that form a highly reactive activated ester or mixed anhydride intermediate in situ. ucl.ac.ukoup.com For example, 2-pyridinesulfonyl fluoride (B91410) has been used for one-pot deoxyfluorinated amidation of carboxylic acids. rsc.org
Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids. wikipedia.orglibretexts.org They are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.orggoogle.com For example, the related 5-bromo-3-fluoropyridine-2-carboxylic acid amide is converted to the corresponding nitrile using phosphorus oxychloride (POCl₃), a reagent also commonly used for acyl chloride formation from carboxylic acids. chemicalbook.com The resulting 5-cyano-2-fluoropyridine-3-carbonyl halide would be a highly valuable intermediate for subsequent nucleophilic acyl substitution reactions to form esters and amides under very mild conditions. youtube.com Acyl fluorides can also be synthesized directly from carboxylic acids using specialized deoxyfluorinating agents. beilstein-journals.org
Table 1: Common Reagents for Carboxylic Acid Transformations
| Transformation | Reagent(s) | Byproducts | Reference(s) |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Water | google.com |
| Pyridine-3-carboxylic anhydride (3-PCA), DMAP | Pyridine-3-carboxylic acid | researchgate.netoup.com | |
| Amidation | Amine, Boric Acid Catalyst | Water | ucl.ac.ukrsc.org |
| Amine, Coupling Agent (e.g., DCC, EDC) | Urea derivative | mdpi.com | |
| 2-Pyridinesulfonyl fluoride, Amine | Pyridine, Sulfonate salts | rsc.org | |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | SO₂, HCl | libretexts.orglibretexts.org |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | libretexts.org | |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | google.com |
This table presents general reagents for the indicated transformations.
Decarboxylation Processes
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for pyridine-3-carboxylic acids, although it often requires forcing conditions or specific structural features. For related 2-pyridone-3-carboxylic acid systems, decarboxylation has been achieved by heating with potassium carbonate in a solvent like toluene. nih.govresearchgate.net The ease of decarboxylation is highly dependent on the stability of the carbanionic intermediate formed upon CO₂ loss. The presence of electron-withdrawing groups on the pyridine ring, such as the cyano and fluoro groups in the target molecule, would be expected to stabilize such an intermediate at the 3-position, potentially facilitating decarboxylation under suitable thermal or catalytic conditions. Various metal catalysts have also been shown to promote decarboxylation reactions. nih.gov
Stereoelectronic Effects and Regioselectivity in Reactions
The reactivity and regioselectivity of this compound are governed by the complex interplay of the electronic properties of its substituents. The fluorine atom at C2, the carboxylic acid at C3, and the cyano group at C5 are all electron-withdrawing, significantly influencing the electron distribution within the pyridine ring.
The fluorine atom at the 2-position is a particularly strong activating group for nucleophilic aromatic substitution (SNAr). It makes the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. The fate of a nucleophilic attack depends on the nature of the nucleophile and the reaction conditions.
A study on 3-substituted 2,6-dichloropyridines provides significant insight into the directing effects of substituents at the 3-position. researchgate.net It was found that the regioselectivity of nucleophilic substitution at C2 versus C6 was strongly influenced by the steric and electronic nature of the C3 substituent and the solvent. For example, a 3-cyano group tended to direct an incoming nucleophile to the 6-position, whereas a 3-carboxylate or 3-amide group favored substitution at the 2-position. researchgate.net This is attributed to a combination of steric hindrance and the solvent's ability to act as a hydrogen-bond acceptor, which can influence the transition state energies for attack at either position. researchgate.net
In the case of this compound, a nucleophile could potentially attack the C2 position, displacing the fluoride, or the C6 position, leading to addition or subsequent reactions. The strong electron-withdrawing nature of the cyano group at C5 enhances the electrophilicity of the C6 position. The outcome of a reaction with a nucleophile would therefore be a delicate balance between:
The excellent leaving group ability of fluoride at C2.
The steric bulk of the C3-carboxylic acid group, which might hinder attack at C2.
The electronic activation of the C6 position by the C5-cyano group.
The nature of the nucleophile and solvent. researchgate.netnih.govnih.gov
These stereoelectronic factors are crucial for predicting the outcome of reactions and for designing synthetic strategies that utilize this versatile building block.
Spectroscopic and Structural Characterization of 5 Cyano 2 Fluoropyridine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule. For 5-cyano-2-fluoropyridine-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the carboxylic acid group. The pyridine ring has two aromatic protons. Their chemical shifts are influenced by the electronegative fluorine atom, the electron-withdrawing cyano and carboxylic acid groups, and the nitrogen atom in the ring.
The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-13.0 ppm. acs.org This is due to the acidic nature of the proton and its involvement in hydrogen bonding. The two aromatic protons on the pyridine ring would likely appear at the downfield end of the aromatic region, influenced by the surrounding electron-withdrawing substituents.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | ~8.8 - 9.2 | Doublet |
| H6 | ~8.5 - 8.9 | Doublet |
| -COOH | ~12.0 - 13.0 | Broad Singlet |
Note: The predicted chemical shifts are estimations based on data from similar substituted pyridines and are subject to solvent effects.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
The carbon of the carboxylic acid group (-COOH) is expected to resonate in the range of 165-170 ppm. acs.org The carbon of the cyano group (-CN) typically appears in the range of 115-120 ppm. acs.org The carbon atoms of the pyridine ring will show a range of chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine (C2) will exhibit a large C-F coupling constant.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160 - 165 (with C-F coupling) |
| C3 | ~110 - 115 |
| C4 | ~145 - 150 |
| C5 | ~105 - 110 |
| C6 | ~150 - 155 |
| -CN | ~115 - 120 |
| -COOH | ~165 - 170 |
Note: These are estimated chemical shifts based on additive rules and data from related pyridine derivatives. acs.orgmdpi.com
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. The chemical shift of the fluorine atom in this compound will be influenced by its position on the electron-deficient pyridine ring and the presence of adjacent substituents. For 2-fluoropyridine (B1216828), a chemical shift has been reported, which can serve as a basis for prediction. The presence of the cyano and carboxylic acid groups is expected to shift this value.
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| C2-F | ~ -65 to -75 |
Note: This prediction is based on the known chemical shift of 2-fluoropyridine and considers the electronic effects of the other substituents.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C≡N, and C-F bonds, as well as vibrations associated with the pyridine ring.
The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. spectrabase.com The C=O stretching vibration of the carboxylic acid is expected in the range of 1700-1730 cm⁻¹. spectrabase.com The C≡N stretch of the cyano group typically gives a sharp, medium-intensity band around 2220-2240 cm⁻¹. The C-F stretching vibration will likely be observed in the 1200-1300 cm⁻¹ region. The pyridine ring vibrations will result in several bands in the 1400-1600 cm⁻¹ region.
Predicted FTIR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700-1730 | Strong |
| C≡N (Cyano) | 2220-2240 | Sharp, Medium |
| C-N (Pyridine Ring) | 1400-1600 | Medium to Strong |
| C-F | 1200-1300 | Strong |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.
The C≡N stretching vibration in the Raman spectrum is expected to be a strong and sharp band, typically in the same region as in the FTIR spectrum (2220-2240 cm⁻¹). mdpi.com The symmetric vibrations of the pyridine ring are also expected to be prominent in the Raman spectrum. The C=O stretching vibration of the carboxylic acid may be weaker in the Raman spectrum compared to the FTIR spectrum.
Predicted Raman Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Cyano) | 2220-2240 | Strong, Sharp |
| Pyridine Ring (Symmetric Stretch) | ~1000 and ~1600 | Strong |
| C=O (Carboxylic Acid) | 1700-1730 | Weak to Medium |
Note: The intensities are relative and serve as a general guide.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental data detailing the ultraviolet-visible absorption maxima (λmax) of this compound in various solvents are not available in the surveyed literature. This information is crucial for understanding the electronic transitions within the molecule.
Fluorescence Studies
No published research could be found that investigates the fluorescence properties of this compound. This includes data on its emission spectra, quantum yield, and fluorescence lifetime, which are essential for determining its potential as a fluorescent probe or material.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
While the molecular weight of this compound can be calculated from its chemical formula, specific experimental mass spectrometry data, including detailed fragmentation patterns from techniques such as electron impact (EI) or electrospray ionization (ESI), are not documented in available resources. Such data would be invaluable for confirming the molecular structure and understanding its gas-phase chemistry.
X-ray Crystallography for Solid-State Structural Determination
A search of crystallographic databases reveals no publicly available crystal structure for this compound. X-ray crystallography data would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational and Theoretical Investigations on 5 Cyano 2 Fluoropyridine 3 Carboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling electronic structure and energetics. For 5-cyano-2-fluoropyridine-3-carboxylic acid, such studies would provide deep insights into its stability, reactivity, and electronic properties. However, specific studies applying these methods to this compound are not currently available in the reviewed literature.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this would involve determining the precise spatial arrangement of its constituent atoms.
Conformational analysis would also be essential, particularly concerning the rotation of the carboxylic acid group relative to the pyridine (B92270) ring. This analysis would identify different stable conformers and the energy barriers between them.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-F | --- |
| C5-CN | --- | |
| C3-COOH | --- | |
| Bond Angle | F-C2-N | --- |
| N-C6-C5 | --- | |
| Dihedral Angle | C2-C3-C(O)-OH | --- |
Note: The table above is for illustrative purposes only. No experimental or theoretical data for these parameters for this compound were found.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.
A HOMO-LUMO analysis for this compound would provide valuable information on its kinetic stability and reactivity profile.
Table 2: Hypothetical Frontier Orbital Properties for this compound
| Property | Hypothetical Value (eV) |
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Gap | --- |
Note: The table above is for illustrative purposes only. No specific data for these properties for this compound were found.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. A charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, offering further insight into the molecule's polarity and reactive sites. For this compound, this would help in understanding the influence of the electron-withdrawing cyano and fluoro groups on the pyridine ring and the carboxylic acid functionality.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimentally obtained spectra to confirm the molecule's structure and aid in the assignment of spectral bands. While experimental spectra for this compound may exist in proprietary databases, a comparative theoretical study is not available in the public domain.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how a reaction proceeds. For this compound, theoretical studies could investigate its synthesis or its reactivity in various chemical transformations. Such studies would be instrumental for optimizing reaction conditions and predicting potential products. At present, no such theoretical investigations on the reaction mechanisms involving this specific molecule have been published.
Solvation Effects and Intermolecular Interactions in Theoretical Models
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can incorporate solvation effects, for example, by using Polarizable Continuum Models (PCM), to provide a more realistic description of the molecule in solution. Furthermore, the study of intermolecular interactions, such as hydrogen bonding, is crucial, especially for a molecule with a carboxylic acid group. These interactions are key to understanding its physical properties like boiling point and solubility, as well as its behavior in biological systems. Regrettably, specific theoretical models on solvation effects and intermolecular interactions for this compound are not documented in the available literature.
Role As a Versatile Chemical Synthon and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on 5-cyano-2-fluoropyridine-3-carboxylic acid makes it an ideal starting material for synthesizing intricate heterocyclic systems. The fluorine at the C-2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), the carboxylic acid at C-3 can undergo various condensation and coupling reactions, and the cyano group at C-5 can be transformed into other functional groups, such as amines or amides. This multi-faceted reactivity allows for the stepwise and controlled construction of larger, more elaborate molecules.
Annulated pyridines, where one or more rings are fused to the initial pyridine (B92270) scaffold, are of significant interest in medicinal chemistry and materials science. The functional groups of this compound are well-suited for orchestrating annulation reactions. For instance, the carboxylic acid can be converted into an ester or amide, which can then participate in intramolecular cyclization reactions, such as the Dieckmann condensation, to form a new fused ring.
A related compound, 5-bromo-3-fluoropyridine-2-carboxylic acid, is used as a building block in the synthesis of allosteric modulators for the adenosine (B11128) A₂ₐ receptor, which are investigated for potential therapeutic applications. ossila.com This highlights how halogenated and functionalized pyridine carboxylic acids serve as key intermediates in the assembly of complex, biologically active heterocyclic systems. ossila.com
Beyond simple annulation, this compound is a precursor for more extensive polycyclic frameworks. Substituted pyridines are recognized as crucial intermediates for a variety of organic syntheses, including the production of naphthyridine-based antibacterial agents. google.com For example, a related intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine, can be synthesized and subsequently hydrolyzed to form 2,6-dichloro-5-fluoronicotinic acid, a key component in the synthesis of such antibacterial compounds. google.com This demonstrates a synthetic strategy where the cyano and halogen functionalities on the pyridine ring are sequentially manipulated to build complex, multi-ring structures with important biological functions.
Intermediate in the Development of Novel Molecular Architectures
The development of novel molecular architectures often relies on building blocks that offer predictable and selective reactivity. This compound fits this role perfectly. The fluorine atom at the 2-position is particularly significant; its high electronegativity activates the ring for nucleophilic aromatic substitution, making it an excellent leaving group. The rate of substitution for a 2-fluoropyridine (B1216828) can be over 300 times faster than that of the corresponding 2-chloropyridine, allowing for milder reaction conditions. acs.org
This reactivity enables the facile introduction of a wide array of substituents (e.g., amines, alcohols, thiols) at this position. Following the substitution of fluorine, the carboxylic acid and cyano groups remain available for further modifications, providing a pathway to novel, highly decorated pyridine derivatives that would be difficult to access through other synthetic routes. The synthesis of various 3-cyano-2-fluoropyridines from readily available precursors has been achieved through nucleophilic substitution, underscoring the importance of this class of compounds as versatile intermediates. researchgate.net
Contributions to Diversification Strategies in Synthetic Chemistry
In modern drug discovery and materials science, the ability to rapidly generate a library of diverse compounds from a common intermediate is highly valuable. This compound is an exemplary scaffold for such diversification strategies. The differential reactivity of its three functional groups allows chemists to selectively address one site while leaving the others intact for subsequent reactions.
Potential Diversification Pathways:
SNAr at C-2: The fluorine atom can be displaced by various nucleophiles.
Carboxylic Acid Derivatization at C-3: The -COOH group can be converted into esters, amides, or acid halides, or used in transition-metal-catalyzed cross-coupling reactions.
Cyano Group Transformation at C-5: The -C≡N group can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form other heterocycles like tetrazoles.
This orthogonal reactivity allows for a combinatorial approach to synthesis, where different building blocks can be systematically introduced at each of the three positions, leading to a large and diverse library of novel compounds from a single, versatile precursor.
Applications in Materials Science Research
The unique electronic properties conferred by the fluoro and cyano substituents make pyridine derivatives valuable in materials science, particularly in the design of organic electronic and photonic materials. Organofluorine compounds are increasingly used as building blocks not only in the pharmaceutical industry but also in materials science due to their distinct properties. researchgate.net
Functionalized pyridines are excellent ligands for creating metal complexes with interesting photophysical properties. The electron-withdrawing nature of both the fluorine atom and the cyano group in this compound can be harnessed to tune the energy levels of molecular orbitals in organic dyes and metal complexes.
Research on the closely related compound 5-bromo-3-fluoropyridine-2-carboxylic acid has shown its utility in preparing pyridine-triazole ligands. ossila.com These ligands, when coordinated to a rhenium(I) metal center, form complexes that exhibit strong photoluminescence with quantum yields reaching as high as 55%. ossila.com The synthesis involves converting the carboxylic acid to a hydrazide, which is then cyclized to form a pyridine-oxadiazole, and finally reacted with anilines to yield the desired pyridine-triazole ligand. ossila.com This work provides a clear blueprint for how this compound could be employed to create novel luminescent materials, with the cyano group offering an additional site for modulating the electronic properties of the final chromophore.
| Precursor Compound | Resulting Material | Key Finding | Source |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | Rhenium(I) Pyridine-Triazole Complexes | Highly luminescent materials with a photoluminescence quantum yield of up to 55%. | ossila.com |
| 4-Fluoroisoxazoles | α-Fluorinated boron ketoiminates (F-BKIs) | Exhibited highly fluorescent luminescence and aggregation-induced emission (AIE). | researchgate.net |
Components in Functional Organic Materials
While direct applications of this compound in functional organic materials have not been reported, the closely related compound, 5-bromo-3-fluoropyridine-2-carboxylic acid, has been utilized as a building block for the synthesis of photoluminescent materials. ossila.com Specifically, it has been used to prepare pyridine-triazole derivatives that can coordinate with rhenium to form complexes with high photoluminescence quantum yields. ossila.com This suggests that this compound could also serve as a valuable precursor for the development of novel functional organic materials, such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysts. The electronic properties of the cyano group, being different from the bromo group, could lead to materials with distinct photophysical characteristics.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
Current synthetic routes to cyanopyridine derivatives often involve multi-step processes. Future research will likely focus on the development of more direct and efficient methods for the synthesis of 5-cyano-2-fluoropyridine-3-carboxylic acid. One promising avenue is the exploration of regioselective C-H functionalization, which could enable the direct introduction of the cyano or carboxylic acid group onto a pre-fluorinated pyridine (B92270) core. For instance, electrochemical methods have shown promise in the direct carboxylation of pyridines using carbon dioxide, and adapting this technology could provide a novel and direct route to the target molecule nih.govnih.govresearchgate.netrsc.org.
Another area of interest is the development of novel cyclization reactions to construct the pyridine ring with the desired substitution pattern in a single step. This could involve the use of multicomponent reactions, which have been demonstrated to be a powerful tool for the green synthesis of novel pyridines nih.gov. The synthesis of related compounds, such as 2,6-dichloro-5-fluoronicotinic acid, from acyclic precursors provides a basis for exploring similar strategies for this compound google.com. Furthermore, the synthesis of 2-cyano-5-fluoropyridine from 2-cyano-5-aminopyridine via diazotization and thermal decomposition suggests that derivatization of a pre-functionalized pyridine ring remains a viable strategy for accessing the target compound guidechem.com.
Development of Greener and More Sustainable Synthesis Methods
In line with the growing emphasis on sustainable chemistry, future research will undoubtedly prioritize the development of environmentally benign synthetic methods for this compound. This includes the use of greener solvents, catalysts, and reagents. One-pot multicomponent reactions, as mentioned earlier, are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and often have higher atom economy nih.gov.
The use of electrochemical synthesis is another promising green approach. By using electricity as a traceless reagent, electrochemical methods can often avoid the use of harsh oxidizing or reducing agents nih.govnih.govresearchgate.netrsc.org. The successful electrochemical carboxylation of pyridines highlights the potential of this technology for the sustainable synthesis of pyridine carboxylic acids nih.govnih.govresearchgate.netrsc.org. Additionally, research into the use of renewable starting materials and biocatalysis could further enhance the sustainability of the synthesis of this important chemical compound.
Advanced Characterization Techniques and In Situ Studies
A deeper understanding of the properties and reactivity of this compound will be facilitated by the application of advanced characterization techniques. While standard techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, more advanced methods can provide more detailed structural and electronic information. For example, solid-state NMR could be employed to study the crystal structure and intermolecular interactions of the compound.
In situ studies, where the reaction is monitored in real-time, can provide valuable insights into reaction mechanisms and kinetics. Techniques such as in situ IR and Raman spectroscopy can be used to track the formation of intermediates and products during the synthesis of this compound. Furthermore, surface-sensitive techniques could be employed to study the adsorption and reactivity of the molecule on catalytic surfaces, which could be relevant for developing heterogeneous catalytic processes for its synthesis or transformation researchgate.net.
Expanding the Scope of Chemical Transformations and Derivatizations
The functional groups present in this compound—a carboxylic acid, a cyano group, and a fluorine atom—provide multiple handles for further chemical transformations and derivatizations. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a wide range of derivatives thermofisher.com. The reactivity of the 2-fluorine atom in nucleophilic aromatic substitution (SNAr) reactions is a key feature of 2-fluoropyridines, allowing for the introduction of a diverse array of substituents at this position nih.govacs.org. The cyano group can also be transformed, for example, through hydrolysis to an amide or reduction to an amine.
Future research will likely focus on exploring the full potential of these transformations to create libraries of novel compounds with diverse structures and properties. This will enable the exploration of their potential applications in areas such as medicinal chemistry, materials science, and agrochemicals. For instance, the synthesis of various 2-substituted derivatives of related 2-fluoropyridines has been demonstrated, and similar strategies can be applied to this compound nih.govacs.org.
Synergistic Approaches Combining Experimental and Computational Methods
The integration of computational chemistry with experimental studies is becoming increasingly powerful in chemical research. Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. These calculations can provide insights into the reactivity of the molecule and help in the design of new synthetic routes and novel derivatives with desired properties.
Q & A
Basic: What spectroscopic techniques are most reliable for confirming the structure of 5-cyano-2-fluoropyridine-3-carboxylic acid?
Methodological Answer:
- NMR Spectroscopy : Use , , and NMR to resolve substituent positions. For example, the fluorine atom at position 2 and the cyano group at position 5 produce distinct splitting patterns and chemical shifts in and spectra, respectively .
- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm) and cyano (-CN, ~2200 cm) groups .
- Mass Spectrometry (MS) : Validate molecular weight (166.11 g/mol) via high-resolution MS (HRMS) to distinguish from positional isomers .
Advanced: How to address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Re-evaluate Solvent Systems : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) versus aqueous buffers (pH-dependent solubility due to the carboxylic acid group) .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility measurements .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic forms that alter solubility profiles .
Basic: What synthetic routes are documented for this compound?
Methodological Answer:
- Stepwise Functionalization :
- Fluorination : Introduce fluorine at position 2 via halogen-exchange (Halex) reactions using KF in polar solvents .
- Cyanation : Substitute a leaving group (e.g., Cl) at position 5 with CuCN or Pd-catalyzed cyanation .
- Carboxylation : Oxidize a methyl or hydroxymethyl group at position 3 using KMnO or RuO under acidic conditions .
- Intermediate Isolation : Monitor each step via TLC (silica gel, UV detection) to ensure regioselectivity .
Advanced: How can computational methods predict the reactivity of the cyano and fluorine substituents?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect increases acidity at position 3 .
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict sites prone to nucleophilic attack (e.g., fluorine substitution at position 2 may lower LUMO energy) .
- Molecular Dynamics (MD) Simulations : Model solvent interactions to optimize reaction conditions for coupling reactions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and nitrile gloves due to potential cyanide release under acidic conditions .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the cyano group .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How to analyze by-products formed during its synthesis?
Methodological Answer:
- LC-MS/MS : Identify impurities (e.g., de-fluorinated or decarboxylated derivatives) using reverse-phase chromatography and fragmentation patterns .
- Isotopic Labeling : Track incorporation in carboxyl groups to confirm oxidation mechanisms .
- Reaction Optimization : Use Design of Experiments (DoE) to minimize side reactions (e.g., temperature control to prevent cyano group degradation) .
Basic: What are its applications in medicinal chemistry?
Methodological Answer:
- Building Block : Used to synthesize kinase inhibitors via amide coupling at the carboxylic acid group. For example, derivatives show affinity for EGFR and VEGFR receptors .
- Bioisosteric Replacement : The fluorine atom serves as a bioisostere for hydroxyl groups, enhancing metabolic stability .
Advanced: How to study pH-dependent stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
